ER degrader 5

Oral SERD Pharmacokinetics Breast Cancer

ER degrader 5 is a fluorinated SERD (FSERD) with a benzothiophene scaffold designed to overcome phenolic SERD metabolic liabilities. Its established oral bioavailability (F=62.9%) and defined in vivo efficacy (30 mg/kg) in MCF-7 xenografts make it a reliable reference for chronic oral administration studies. Procurement ensures a compound with a distinct potency window (IC50 55 nM) and short half-life (1.23 h), mitigating experimental variance from alternative SERDs.

Molecular Formula C26H18F2O4S
Molecular Weight 464.5 g/mol
Cat. No. B12388038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameER degrader 5
Molecular FormulaC26H18F2O4S
Molecular Weight464.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C(=O)C2=C(C3=C(S2)C=C(C=C3)F)OC4=CC=C(C=C4)C=CC(=O)O)C)F
InChIInChI=1S/C26H18F2O4S/c1-14-11-18(28)12-15(2)23(14)24(31)26-25(20-9-6-17(27)13-21(20)33-26)32-19-7-3-16(4-8-19)5-10-22(29)30/h3-13H,1-2H3,(H,29,30)/b10-5+
InChIKeyVMVZYLAEKNIDOM-BJMVGYQFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ER degrader 5 for Preclinical Breast Cancer Research: Procurement-Relevant Potency and Oral Bioavailability Profile


ER degrader 5 (CAS 2913192-47-7, C26H18F2O4S, MW 464.48) is a fluorinated selective estrogen receptor degrader (FSERD) within the oral SERD class . Derived from a benzothiophene scaffold with an acrylic acid side chain, this compound was rationally designed to address the metabolic liabilities of phenolic SERDs via fluorine substitution [1]. Its characterization includes defined antiproliferative activity against ER+ breast cancer cell lines and established oral pharmacokinetic parameters .

Why ER degrader 5 Cannot Be Interchanged with Other Oral SERDs or PROTACs


Substituting ER degrader 5 with another ER-targeting agent—even another oral SERD—without verification introduces significant experimental risk due to divergent potency windows, pharmacokinetic profiles, and degradation mechanisms. This compound belongs to the fluorinated SERD (FSERD) subclass, distinguished by a benzothiophene scaffold modified with an acrylic acid side chain and fluorine substitution to reduce phase II metabolism [1]. Its MCF-7 antiproliferative IC50 (55 nM) operates in a potency tier distinct from sub-nanomolar SERDs such as camizestrant (AZD9833, EC50 <1 nM) or GDC-0927 (IC50 0.1 nM) [2]. Furthermore, its oral bioavailability (F = 62.9%) and short half-life (t1/2 = 1.23 h) define a pharmacokinetic window that differs markedly from both injectable fulvestrant and long-half-life oral agents like elacestrant (t1/2 = 27–47 h) [3]. Using an alternative compound without matching these parameters can yield irreproducible degradation kinetics, misleading in vivo exposure, and erroneous dose-response relationships in xenograft studies.

ER degrader 5 Quantitative Differentiation Guide: Head-to-Head and Cross-Study Comparisons


Oral Bioavailability Advantage vs. Fulvestrant and Elacestrant

ER degrader 5 exhibits an oral bioavailability (F) of 62.9% following a 30 mg/kg oral dose in preclinical models . This value substantially exceeds that of the approved oral SERD elacestrant, which demonstrates only 10–11% absolute bioavailability in humans due to extensive first-pass metabolism [1]. Fulvestrant, the only clinically approved SERD, lacks oral bioavailability entirely and requires intramuscular injection, limiting its utility in chronic oral dosing paradigms [2]. The high oral exposure of ER degrader 5 enables convenient once-daily oral administration in rodent xenograft studies without the confounding stress of repeated injections.

Oral SERD Pharmacokinetics Breast Cancer

Antiproliferative Potency in MCF-7 Cells Relative to Tamoxifen

ER degrader 5 inhibits MCF-7 breast cancer cell proliferation with an IC50 of 55 nM following 5-day continuous exposure . In contrast, tamoxifen—a selective estrogen receptor modulator (SERM) that does not degrade ER—exhibits an IC50 of approximately 6.3 μM (6,300 nM) in comparable MCF-7 viability assays [1]. This represents an approximately 114-fold greater antiproliferative potency for ER degrader 5 relative to tamoxifen under these in vitro conditions. Mechanistically, this difference reflects ER degrader 5's capacity to induce receptor degradation (dose-dependent ER downregulation observed from 1 nM to 10 μM) rather than merely antagonizing ligand binding .

Antiproliferation MCF-7 SERD vs. SERM

In Vivo Tumor Growth Inhibition in MCF-7 Xenograft Model

In a female nude mouse MCF-7 xenograft model, ER degrader 5 administered intraperitoneally at 30 mg/kg daily for 30 days effectively reduced tumor growth without significant body weight loss . By comparison, fulvestrant—the clinical benchmark SERD—requires subcutaneous administration at 5 mg/mouse once weekly to achieve comparable tumor growth inhibition in similar MCF-7 xenograft models, but with incomplete ER degradation (approximately 50% downregulation in tumor tissue at clinically relevant doses) [1]. The daily dosing regimen enabled by ER degrader 5's pharmacokinetic profile (t1/2 = 1.23 h) permits sustained target engagement despite the relatively short half-life.

Xenograft In Vivo Efficacy Tumor Growth Inhibition

Dose-Dependent ER Degradation with Downstream Target Gene Suppression

ER degrader 5 induces dose-dependent degradation of estrogen receptor (ER) protein in MCF-7 cells across a concentration range of 1 nM to 10 μM following 24-hour treatment . This degradation is functionally consequential: at concentrations of 1–10 μM, ER degrader 5 dramatically lowers the expression levels of the ER-responsive genes GREB1, PGR, and TFF1 in a dose-dependent manner [1]. In contrast, SERMs like tamoxifen antagonize ER without inducing degradation, leaving the receptor intact and capable of signaling via non-genomic pathways or in the context of ESR1 mutations [2]. The concurrent reduction in both ER protein and downstream transcriptional targets confirms a degradation-based mechanism distinct from simple competitive antagonism.

ER Degradation GREB1 PGR TFF1

G0/G1 Cell Cycle Arrest in MCF-7 Cells

ER degrader 5 induces G0/G1 phase cell cycle arrest in MCF-7 breast cancer cells, blocking progression through the cell cycle at the restriction point . This antiproliferative mechanism is characteristic of effective ER pathway inhibition. By comparison, fulvestrant similarly induces G0/G1 arrest in MCF-7 cells, while tamoxifen produces a less pronounced G1 arrest that is more readily overcome in resistant cell lines [1]. The robust G0/G1 blockade observed with ER degrader 5 correlates with its degradation of ER and subsequent suppression of estrogen-dependent cell cycle gene transcription.

Cell Cycle Arrest MCF-7 G0/G1 Phase

ER degrader 5 Recommended Preclinical Application Scenarios


Oral Dosing Paradigms in ER+ Breast Cancer Xenograft Models

ER degrader 5 is appropriate for chronic oral administration in rodent MCF-7 or other ER+ xenograft models, leveraging its 62.9% oral bioavailability . This enables once-daily oral gavage dosing at 30 mg/kg to achieve sustained tumor growth inhibition without the stress and handling artifacts associated with daily intraperitoneal or subcutaneous injections. The compound's established in vivo efficacy and absence of significant body weight loss in 30-day studies make it suitable for long-term tumor growth monitoring [1].

In Vitro ER Degradation Studies Requiring Dose-Response Characterization

ER degrader 5 is well-suited for in vitro experiments quantifying ER protein degradation and downstream target gene suppression in MCF-7 cells. Its dose-dependent ER degradation across 1 nM–10 μM, coupled with measurable reductions in GREB1, PGR, and TFF1 mRNA at 1–10 μM, provides a defined window for establishing concentration-response relationships . This compound is appropriate for Western blot and qPCR-based studies comparing degradation efficiency across treatment conditions or in combination with other targeted therapies [1].

Comparator Studies Differentiating SERD vs. SERM Mechanisms

ER degrader 5 serves as a tool compound for mechanistic studies contrasting estrogen receptor degradation (SERD mechanism) with selective estrogen receptor modulation (SERM mechanism). Its approximately 114-fold greater antiproliferative potency (IC50 55 nM) relative to tamoxifen (IC50 ~6.3 μM) in MCF-7 cells, combined with its ability to induce G0/G1 arrest and ER degradation, enables clear phenotypic and molecular differentiation between these two therapeutic classes [1].

Pharmacokinetic Profiling and Oral Bioavailability Benchmarking

ER degrader 5 is appropriate for studies evaluating oral SERD pharmacokinetics, with established parameters including t1/2 = 1.23 h (IV), Cmax = 4497 ng/mL (IV), and oral bioavailability F = 62.9% . These data position ER degrader 5 as a useful reference compound for benchmarking next-generation oral SERDs or for validating bioanalytical methods. Its short half-life also makes it suitable for studies requiring rapid clearance and minimal drug accumulation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ER degrader 5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.